molecular formula C18H12BrN3O2S2 B2718784 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-65-4

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2718784
CAS RN: 863594-65-4
M. Wt: 446.34
InChI Key: UJZJGYSRASZPPX-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The compound showed potent PI3K inhibitory activity .


Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Molecular Structure Analysis

The molecular structure of the compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC 50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in combating oxidative stress. These compounds may protect cells from damage caused by free radicals and reactive oxygen species .

Antimicrobial Activity

Certain thiazolo[4,5-b]pyridines, including derivatives of our compound of interest, have demonstrated antimicrobial properties. They could potentially serve as novel agents against bacterial, fungal, or viral infections .

Herbicidal Effects

Thiazolo[4,5-b]pyridines have been investigated for their herbicidal activity. These compounds may play a role in weed control and agricultural applications .

Anti-inflammatory Potential

Inflammation is a key factor in various diseases, and compounds with anti-inflammatory properties are valuable. Thiazolo[4,5-b]pyridines, including our compound, have shown anti-inflammatory effects, which could be relevant for drug development .

Antifungal Properties

Thiazolo[4,5-b]pyridines have been explored as antifungal agents. Their activity against fungal pathogens makes them promising candidates for further study .

Antitumor Activity

Some thiazolo[4,5-b]pyridines exhibit antitumor effects. These compounds may interfere with cancer cell growth and proliferation, potentially leading to novel anticancer therapies .

Histamine H3 Receptor Antagonism

Certain representatives of this class have been reported as histamine H3 receptor antagonists. Modulating histamine receptors could have implications for neurological and immune-related disorders .

Mechanism of Action

The N-heterocyclic core of the compound was directly involved in the binding to the kinase through the key hydrogen bonds interaction . This activity was attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .

properties

IUPAC Name

4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJGYSRASZPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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